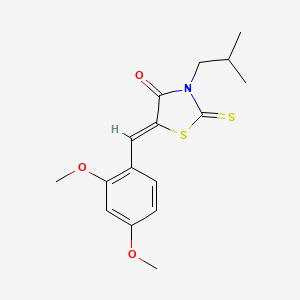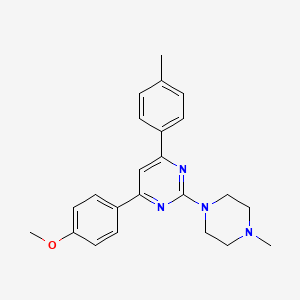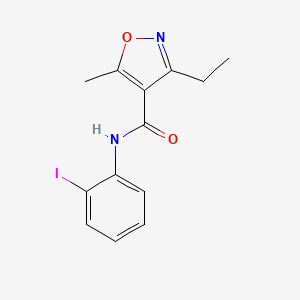![molecular formula C20H21ClF3N3O B4617170 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide involves various chemical reactions, highlighting the complexity and versatility of its molecular architecture. A notable study in this context includes the development of highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the critical role of arene sulfonyl groups for high enantioselectivity and broad substrate applicability (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound has been explored through various analytical techniques, including X-ray diffraction, to understand its crystalline form and intermolecular interactions. One study detailed the synthesis, characterization, and biological evaluation of related compounds, showcasing the intricate design and synthesis process involved in developing molecules with potential biological activity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The compound participates in a variety of chemical reactions, indicative of its reactive nature and functional versatility. Research has detailed the synthesis and biological screening of derivatives, highlighting the compound's role in forming new chemical entities with potential biological applications (Jadhav et al., 2017).
Physical Properties Analysis
The physical properties of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide, such as solubility, melting point, and stability, are critical for its handling and application in research and development. While specific studies on these aspects are limited, the compound's design and synthesis process imply significant considerations for its physical behavior and storage conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for synthesis of derivatives, and stability under various conditions, are essential for understanding the compound's utility and safety. Research exploring the synthesis and inotropic evaluation of related compounds provides insight into the chemical behavior and potential therapeutic applications of these molecules (Liu et al., 2009).
Wissenschaftliche Forschungsanwendungen
Pharmacological Research and Drug Development
Compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide have been studied for their pharmacological properties, including receptor binding and the modulation of neurotransmitter systems. For example, studies on piperazine derivatives have explored their potential therapeutic applications in treating various neurological and psychiatric disorders due to their ability to interact with serotonin receptors (Rabiner et al., 2002). These findings contribute to the understanding of receptor dynamics and could inform the development of new treatments for conditions such as depression and anxiety.
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds like N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide is crucial for drug development. Research in this area focuses on how these substances are absorbed, distributed, metabolized, and excreted in the body. For instance, studies have detailed the metabolic pathways of piperazine-based compounds, highlighting the role of liver enzymes in their biotransformation and elimination (Liu et al., 2017). Such research is vital for predicting drug interactions, optimizing dosing, and enhancing therapeutic efficacy while minimizing side effects.
Toxicology and Safety Profiling
The toxicological assessment and safety profiling of chemical compounds are essential components of the drug development process. This involves evaluating the potential adverse effects of compounds on human health and the environment. Research in this domain aims to identify the toxicological mechanisms and assess the risk associated with exposure to these compounds. Toxicology studies on related piperazine compounds have provided insights into their safety profiles, informing regulatory decisions and guiding clinical use (Helander et al., 2014).
Novel Psychoactive Substances (NPS) Monitoring
The emergence of novel psychoactive substances, including synthetic piperazines, poses challenges for public health and law enforcement. Research in this area focuses on identifying and characterizing these substances, understanding their effects, and developing strategies for their detection and regulation. Studies on the prevalence and effects of NPS contribute to a broader understanding of the risks associated with their use and inform policy and healthcare responses (Rust et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O/c1-14-2-4-15(5-3-14)13-26-8-10-27(11-9-26)19(28)25-18-12-16(20(22,23)24)6-7-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYCUMOKVBWSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)
![methyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4617105.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)

![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4617136.png)
![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)
![ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B4617151.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)
![methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4617158.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)